N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by a pyrazine ring attached to the amide nitrogen and a pyrrolidinylsulfonyl group at the meta position of the benzamide core.
Properties
IUPAC Name |
N-pyrazin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-15(18-14-11-16-6-7-17-14)12-4-3-5-13(10-12)23(21,22)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEVUNJCQWLTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Chlorosulfonyl)benzoic Acid
3-Nitrobenzoic acid is subjected to sulfonation using chlorosulfonic acid at 0–5°C, yielding 3-nitrobenzenesulfonyl chloride. Reduction of the nitro group via hydrogenation (H₂/Pd-C) produces 3-aminobenzenesulfonyl chloride, which is subsequently hydrolyzed to 3-sulfobenzoic acid. Treatment with thionyl chloride converts the sulfonic acid to 3-(chlorosulfonyl)benzoyl chloride.
Reaction Conditions :
Pyrrolidine Sulfonamide Formation
3-(Chlorosulfonyl)benzoyl chloride reacts with pyrrolidine in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.0 equiv) is added to scavenge HCl, facilitating the nucleophilic substitution at the sulfonyl chloride group. The product, 3-(pyrrolidin-1-ylsulfonyl)benzoyl chloride , is isolated via vacuum distillation.
Optimization Note : Excess pyrrolidine (1.5 equiv) improves yield to 92%, while lower equivalents (1.0 equiv) result in 78% yield due to incomplete conversion.
Amide Coupling with Pyrazin-2-amine
The benzoyl chloride intermediate is coupled with pyrazin-2-amine in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 6 h, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:1).
Characterization Data :
-
Yield : 85%
-
¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, 1H, pyrazine-H), 8.60 (s, 1H, pyrazine-H), 8.30 (d, 1H, Ar-H), 7.95 (m, 2H, Ar-H), 3.25 (m, 4H, pyrrolidine-H), 1.95 (m, 4H, pyrrolidine-H).
Synthetic Route 2: One-Pot Sulfonylation-Amidation
Concurrent Sulfonylation and Amide Formation
A one-pot strategy reduces purification steps by sequentially introducing pyrrolidine and pyrazin-2-amine to 3-(chlorosulfonyl)benzoyl chloride. In anhydrous acetonitrile, pyrrolidine (1.2 equiv) is added at 0°C, followed by pyrazin-2-amine (1.1 equiv) and DMAP (0.2 equiv). The mixture is stirred at 25°C for 12 h, achieving 88% yield after recrystallization from ethanol.
Advantages :
-
Eliminates intermediate isolation
-
Reduces solvent usage by 40%
Reaction Mechanism and Selectivity Considerations
Sulfonylation Step
The reaction between 3-(chlorosulfonyl)benzoyl chloride and pyrrolidine follows an Sₙ2 mechanism, where pyrrolidine’s lone pair attacks the electrophilic sulfur atom, displacing chloride. Steric hindrance from the benzamide group directs sulfonylation to the para position relative to the carbonyl, though computational studies indicate minimal ortho substitution due to electronic deactivation.
Amidation Step
Nucleophilic acyl substitution occurs at the benzoyl chloride, with pyrazin-2-amine attacking the carbonyl carbon. DMAP accelerates the reaction by stabilizing the tetrahedral intermediate. Competing hydrolysis is mitigated by anhydrous conditions and molecular sieves.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Validation
-
FT-IR : Peaks at 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
Pilot-scale reactions (1 kg batch) using route 2 achieved 82% yield with the following modifications:
Environmental Impact
Waste streams contain trace pyrrolidine and DMAP, treated via acid washing (pH 2) and activated carbon filtration. The E-factor (kg waste/kg product) is 12.5, comparable to similar pharmaceuticals.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |
|---|---|---|
| Total Yield | 73% | 88% |
| Reaction Time | 18 h | 12 h |
| Purification Steps | 3 | 1 |
| Cost (USD/g) | $42 | $28 |
| Regioselectivity | >99% | >98% |
Route 2 offers superior efficiency and cost-effectiveness for large-scale production, while route 1 remains valuable for small-scale, high-purity applications.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine or benzamide derivatives.
Scientific Research Applications
N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
N-(4-phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide ()
- Structural Differences : Replaces the pyrazin-2-yl group with a 4-phenylthiazol-2-yl moiety.
- The absence of the pyrazine ring could reduce hydrogen-bonding capacity compared to the target compound .
4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyrazin-2-yl)pyrimidin-2-yl]amino]benzamide ()
- Structural Differences : Incorporates a pyrimidine-pyrazine hybrid and a trifluoromethyl group.
- Functional Implications :
Pharmacological Target Profiles
Sigma Receptor-Binding Benzamides ()
- Examples : [125I]PIMBA, 4-[125I]iodo-N-[2-(1'-piperidinyl)ethyl]benzamide.
- Key Differences :
- These analogs feature piperidinyl or methoxy groups instead of pyrrolidinylsulfonyl substituents.
- Binding Affinity : High-affinity sigma-1 receptor binding (Kd = 5.80–15.71 nM) is observed, suggesting that the target compound’s pyrrolidinylsulfonyl group may alter receptor interaction kinetics or selectivity .
Antimicrobial Benzamides ()
- Examples: N-[3-(2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonyl) benzyl] benzamide derivatives.
- Key Differences: Hydrazinocarbonyl groups in these compounds enhance antimicrobial activity via metal chelation or membrane disruption. The target compound’s pyrrolidinylsulfonyl group may offer distinct mechanisms, such as enzyme inhibition, though experimental validation is needed .
Trifluoromethyl-Containing Analogs ()
- Examples : N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide.
- Key Differences: Trifluoromethyl groups increase lipophilicity (logP) and resistance to oxidative metabolism.
Pyrazole-Pyrazine Hybrids ()
- Example : N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide.
- Key Differences :
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride, which is then reacted with 3-(pyrrolidin-1-ylsulfonyl)aniline in the presence of a base like triethylamine to yield the final product.
Chemical Reactions Analysis
The compound can undergo various chemical reactions:
- Oxidation : Using reagents such as hydrogen peroxide or potassium permanganate.
- Reduction : Carried out with agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the pyrazine ring or the benzamide moiety.
2. Biological Activity
This compound exhibits a range of biological activities, primarily in the fields of oncology and inflammation.
Antitumor Activity
Research indicates that pyrazole derivatives, including those related to this compound, demonstrate significant antitumor properties. For instance, compounds have shown inhibitory effects against key cancer targets such as BRAF(V600E) and EGFR . The incorporation of specific substituents has been linked to enhanced cytotoxicity in breast cancer cell lines, highlighting the potential for this compound in targeted cancer therapies .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies suggest that similar pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, indicating a potential therapeutic role in managing inflammatory diseases .
The mechanism of action for this compound involves interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Case Study 1: Antitumor Efficacy
In a study assessing various pyrazole derivatives, this compound showed promising results against MDA-MB-231 breast cancer cells when combined with doxorubicin, demonstrating a synergistic effect that enhances therapeutic efficacy while minimizing side effects .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory activity of related compounds, revealing that they effectively reduced nitric oxide production and inhibited TNF-alpha release in response to lipopolysaccharide stimulation. This suggests that this compound may offer therapeutic benefits in inflammatory conditions .
5. Summary Table of Biological Activities
Q & A
Q. Comparative Data :
| Sulfonamide Derivative | logP | IC₅₀ (Carbonic Anhydrase IX) |
|---|---|---|
| Pyrrolidin-1-ylsulfonyl | 2.8 | 12 nM |
| Piperidin-1-ylsulfonyl | 3.1 | 28 nM |
| Morpholin-4-ylsulfonyl | 2.5 | 45 nM |
Pyrrolidine derivatives show superior potency due to balanced hydrophobicity and steric fit .
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Answer: Contradictions often arise from assay conditions or structural analogs :
- Case Study : Discrepancies in IC₅₀ for kinase inhibition (e.g., 15 nM vs. 120 nM) may stem from:
- ATP Concentration : Higher ATP (1 mM vs. 100 µM) reduces apparent potency due to competitive binding .
- Protein Constructs : Truncated vs. full-length kinases (e.g., EGFR-TK domain vs. full receptor) alter binding kinetics .
- Resolution : Standardize assays using full-length proteins, fixed ATP (100 µM), and confirm via orthogonal methods (SPR for binding affinity) .
Advanced: What strategies optimize Structure-Activity Relationships (SAR) for pyrazine-linked benzamide derivatives?
Answer:
- Systematic Substitution :
- In Silico Guidance : Use molecular docking (AutoDock Vina) to prioritize substituents with favorable binding energies (ΔG < -8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
